An In-depth Technical Guide to the Synthesis of Dichlorobutene via Butadiene Chlorination
An In-depth Technical Guide to the Synthesis of Dichlorobutene via Butadiene Chlorination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dichlorobutenes, crucial intermediates in the production of chloroprene (B89495) and other specialty chemicals. The primary focus is on the direct chlorination of 1,3-butadiene (B125203), detailing both vapor-phase and liquid-phase methodologies. This document consolidates key experimental protocols, quantitative data, and process workflows from established literature and patents to serve as a valuable resource for professionals in chemical research and development.
Core Synthesis Pathway: Butadiene Chlorination
The synthesis of dichlorobutenes from 1,3-butadiene is a cornerstone of industrial organochlorine chemistry, primarily serving as a precursor to chloroprene, the monomer for neoprene.[1][2] The process involves the addition of chlorine to 1,3-butadiene, which principally yields a mixture of two isomeric dichlorobutenes: 3,4-dichloro-1-butene (B1205564) (3,4-DCB) and 1,4-dichloro-2-butene (1,4-DCB), the latter existing as cis and trans isomers.[3][4][5]
The overall process can be summarized in three main stages:
-
Chlorination: 1,3-butadiene is reacted with chlorine in either the vapor or liquid phase to produce a mixture of dichlorobutene isomers.[6][7]
-
Isomerization: The 1,4-dichloro-2-butene isomer is catalytically isomerized to the more synthetically useful 3,4-dichloro-1-butene.[5][8]
-
Purification: The desired 3,4-dichloro-1-butene is separated from the reaction mixture, typically by distillation.[7]
The 3,4-dichloro-1-butene is the key intermediate for chloroprene production through dehydrochlorination.[1][8]
Data Presentation: Reaction Parameters
The following tables summarize the key quantitative data for the vapor-phase and liquid-phase chlorination of 1,3-butadiene, as well as the subsequent isomerization step.
Table 1: Vapor-Phase Chlorination of 1,3-Butadiene
| Parameter | Value | Reference |
| Temperature | 90°C - 400°C | [9][10] |
| Preferred: 240°C - 330°C | [8][11] | |
| Pressure | Atmospheric to 7 bar | [3] |
| Butadiene:Chlorine Molar Ratio | 5:1 to 50:1 | [12] |
| Preferred: 8:1 to 30:1 | [12] | |
| Contact Time | 0.1 to 12 seconds | [10] |
| Dichlorobutene Yield (based on Chlorine) | 92% - 95.1% | [6][8][9] |
| Selectivity to Dichlorobutenes (based on Butadiene) | 85% - 95% | [3] |
| Typical Product Composition | 40% 3,4-DCB : 60% 1,4-DCB | [4] |
Table 2: Liquid-Phase Chlorination of 1,3-Butadiene
| Parameter | Value | Reference |
| Temperature | 25°C - 100°C | [13] |
| Preferred: 40°C - 60°C | [13][14] | |
| Pressure | Sufficient to maintain liquid phase | [13] |
| Solvent | Butane, pentane, or fluorinated hydrocarbons | [13] |
| Catalyst | Amides (e.g., formamide, 2-pyrrolidone) | [14] |
| Catalyst Concentration | 20 - 200 ppm (based on solvent) | [14] |
| Free Radical Inhibitor | Added to reduce byproduct formation | [13] |
| Inhibitor Concentration | 20 - 80 ppm (based on solvent) | [14] |
| Residence Time | 1.5 to 10 minutes | [14] |
Table 3: Catalytic Isomerization of 1,4-Dichloro-2-butene to 3,4-Dichloro-1-butene
| Parameter | Value | Reference |
| Temperature | 60°C - 120°C | [5] |
| Catalyst | Copper(I) chloride (CuCl) or iron salts | [3][7] |
| Co-catalyst/Promoter | Organic quaternary ammonium (B1175870) chlorides | [7] |
| Pressure | Reduced pressure (50-300 mm Hg) | [7] |
| Selectivity to 3,4-DCB | 95% - 98% | [3] |
Experimental Protocols
The following are generalized experimental protocols derived from the cited literature for the key steps in dichlorobutene synthesis.
Vapor-Phase Chlorination of 1,3-Butadiene
Objective: To produce a mixture of dichlorobutene isomers from the gas-phase reaction of 1,3-butadiene and chlorine.
Methodology:
-
Reactant Preparation: A significant excess of gaseous 1,3-butadiene is mixed with chlorine gas. The molar ratio of butadiene to chlorine is critical and should be maintained between 5:1 and 50:1 to minimize the formation of higher chlorinated byproducts.[12] In some process configurations, chlorine is premixed with a portion of the butadiene before being introduced into the reactor.[9]
-
Reaction: The reactant gas mixture is fed continuously into a tubular or unpacked reactor.[9][10] The reaction is highly exothermic, and the temperature is maintained between 90°C and 250°C.[9] Temperature control can be achieved by introducing the excess butadiene at multiple points along the reactor to act as a heat transfer medium.[9]
-
Quenching and Product Recovery: The hot effluent gas stream, containing dichlorobutenes, unreacted butadiene, and byproducts like hydrogen chloride and trichlorobutenes, is rapidly cooled in a scrubber-cooler.[9][12] This condenses the dichlorobutenes and a portion of the unreacted butadiene.
-
Separation and Recycling: The liquid product stream is separated from the non-condensable gases. The unreacted butadiene is recovered from the gas stream, purified, and recycled back to the reactor feed.[6][12] The liquid dichlorobutene mixture is sent for purification and isomerization.
Liquid-Phase Chlorination of 1,3-Butadiene
Objective: To synthesize dichlorobutenes in a liquid solvent medium, allowing for better temperature control.
Methodology:
-
Reactor Setup: The reaction is conducted in an evaporatively cooled reactor containing a suitable inert solvent, such as butane, pentane, or a fluorinated hydrocarbon.[13] The reactor is equipped for continuous feeding of reactants and removal of the product stream.
-
Catalyst and Inhibitor Addition: A chlorination catalyst (e.g., an amide) and a free-radical inhibitor are added to the solvent in the reactor.[13][14]
-
Reactant Feed: Liquid 1,3-butadiene and gaseous elemental chlorine are continuously fed into the reactor. The reaction temperature is maintained between 25°C and 100°C.[13] The heat of reaction is managed by the boiling of the solvent and unreacted butadiene, with the vapors being condensed and returned to the reactor.[13]
-
Product Removal and Processing: The liquid product stream, containing dichlorobutenes, unreacted butadiene, and solvent, is continuously withdrawn from the reactor. This stream is then fed to a refining column to separate the unreacted butadiene and solvent from the dichlorobutene products.[14]
Isomerization of 1,4-Dichloro-2-butene
Objective: To convert the 1,4-dichloro-2-butene isomer into the desired 3,4-dichloro-1-butene.
Methodology:
-
Catalyst Preparation: A catalyst, typically copper(I) chloride, often in combination with a promoter like an organic quaternary ammonium chloride, is charged into a reaction vessel.[3][7]
-
Reaction: The crude dichlorobutene mixture from the chlorination step is added to the catalyst. The mixture is heated to between 60°C and 120°C with stirring.[5] The reaction is often carried out under reduced pressure.[7]
-
Separation: The equilibrium between the isomers is continuously shifted towards the desired 3,4-dichloro-1-butene by fractional distillation. The lower boiling point of 3,4-dichloro-1-butene (123°C) compared to 1,4-dichloro-2-butene (155°C) allows for its selective removal from the reaction mixture as it is formed.[3][7] This process can achieve a selectivity of 95-98% for the 3,4-isomer.[3]
Mandatory Visualizations
The following diagrams illustrate the key processes and pathways in the synthesis of dichlorobutene and its subsequent conversion to chloroprene.
Caption: Overall synthesis pathway from butadiene to chloroprene.
Caption: Experimental workflow for vapor-phase chlorination.
Caption: Logical relationship of dichlorobutene isomer equilibrium.
References
- 1. Chloroprene - Wikipedia [en.wikipedia.org]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. Manufacturing processes for Chloroprene - Chempedia - LookChem [lookchem.com]
- 4. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 7. benchchem.com [benchchem.com]
- 8. globallcadataaccess.org [globallcadataaccess.org]
- 9. US4233252A - Butadiene chlorination process - Google Patents [patents.google.com]
- 10. US2928884A - Chlorination of butadiene - Google Patents [patents.google.com]
- 11. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
